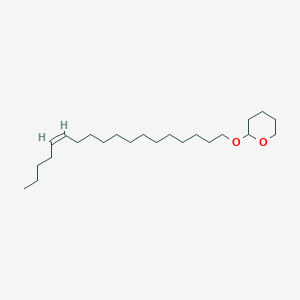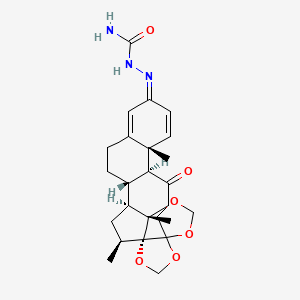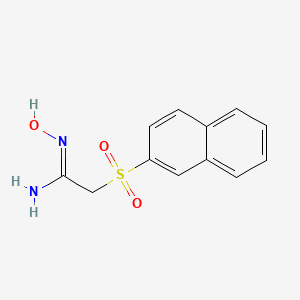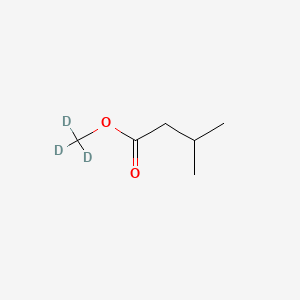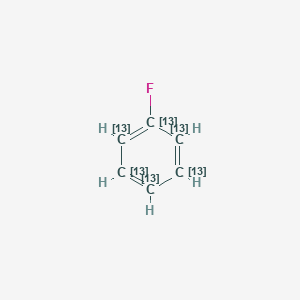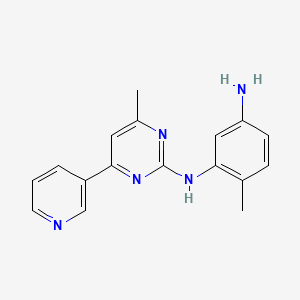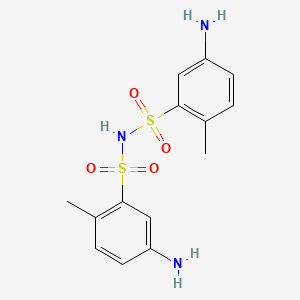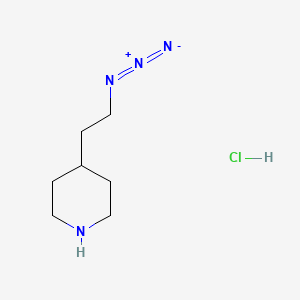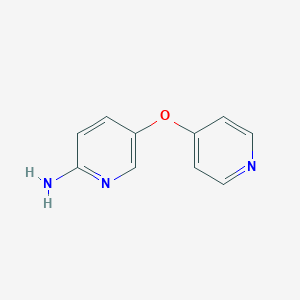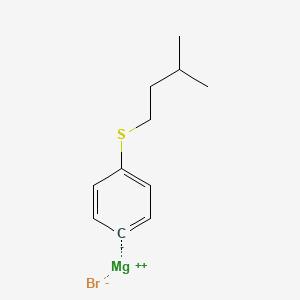
Magnesium;3-methylbutylsulfanylbenzene;bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;3-methylbutylsulfanylbenzene;bromide is a complex organometallic compound that belongs to the class of Grignard reagents. These compounds are characterized by the presence of a carbon-magnesium bond and are widely used in organic synthesis due to their ability to form new carbon-carbon bonds. The compound is particularly interesting due to its unique structure, which includes a 3-methylbutylsulfanylbenzene moiety attached to a magnesium bromide unit.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of Magnesium;3-methylbutylsulfanylbenzene;bromide typically involves the reaction of 3-methylbutylsulfanylbenzene with magnesium metal in the presence of an anhydrous ether solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction can be represented as follows:
3-methylbutylsulfanylbenzene+Mg→this compound
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of automated systems to handle the reactive intermediates and final product is common to minimize the risk of exposure to moisture and air.
Análisis De Reacciones Químicas
Types of Reactions
Magnesium;3-methylbutylsulfanylbenzene;bromide undergoes several types of reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution: Can participate in substitution reactions where the magnesium bromide moiety is replaced by other functional groups.
Oxidation and Reduction: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common electrophiles that react with this Grignard reagent.
Solvents: Anhydrous ether solvents such as diethyl ether or tetrahydrofuran are typically used.
Acid Workup: After the initial reaction, an acid workup (e.g., dilute hydrochloric acid) is often required to protonate the intermediate and form the final alcohol product.
Major Products
Alcohols: The primary products of reactions with carbonyl compounds are secondary or tertiary alcohols, depending on the nature of the carbonyl compound.
Aplicaciones Científicas De Investigación
Magnesium;3-methylbutylsulfanylbenzene;bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, essential in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients.
Material Science: Used in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the synthesis of biologically active compounds for research purposes.
Mecanismo De Acción
The mechanism of action of Magnesium;3-methylbutylsulfanylbenzene;bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This nucleophilic addition forms a new carbon-carbon bond, resulting in an alkoxide intermediate. The intermediate is then protonated during the acid workup to yield the final alcohol product. The magnesium bromide moiety acts as a leaving group during these reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Methylmagnesium bromide
- Phenylmagnesium bromide
- Ethylmagnesium bromide
Uniqueness
Magnesium;3-methylbutylsulfanylbenzene;bromide is unique due to the presence of the 3-methylbutylsulfanylbenzene moiety, which imparts specific reactivity and selectivity in its reactions. This makes it particularly useful in the synthesis of complex molecules where such specificity is required.
Propiedades
Fórmula molecular |
C11H15BrMgS |
|---|---|
Peso molecular |
283.51 g/mol |
Nombre IUPAC |
magnesium;3-methylbutylsulfanylbenzene;bromide |
InChI |
InChI=1S/C11H15S.BrH.Mg/c1-10(2)8-9-12-11-6-4-3-5-7-11;;/h4-7,10H,8-9H2,1-2H3;1H;/q-1;;+2/p-1 |
Clave InChI |
CKFISAZEOIGVLW-UHFFFAOYSA-M |
SMILES canónico |
CC(C)CCSC1=CC=[C-]C=C1.[Mg+2].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


